molecular formula C7H6N2O2 B139120 3-Nitrosobenzamide CAS No. 144189-66-2

3-Nitrosobenzamide

Cat. No. B139120
M. Wt: 150.13 g/mol
InChI Key: OZUBORKYZRYLSQ-UHFFFAOYSA-N
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Patent
US05652260

Procedure details

To a stirred solution of 3-aminobenzamide (Aldrich Chemical Co.) (0.476 g, 3.50 mmol) in ethyl acetate (50 ml) at ambient temperature was added 1.208 g of 3-chloroperoxybenzoic acid (commercial grade, 50-60% purity, Aldrich), whereupon the solution turned green. After 10 minutes the mixture was extracted with 0.14M aqueous sodium bicarbonate (58 ml), washed with three successive 40-ml portions of water, dried over sodium sulfate, then reduced in volume to 20 mL by rotary evaporation and placed in the freezer (-20° C.), whereupon the product slowly deposited as a light yellow solid during a period of 72 hours (0.180 g, 34% yield).
Quantity
0.476 g
Type
reactant
Reaction Step One
Quantity
1.208 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6].ClC1C=C(C=CC=1)C(OO)=[O:16]>C(OCC)(=O)C>[N:1]([C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6])=[O:16]

Inputs

Step One
Name
Quantity
0.476 g
Type
reactant
Smiles
NC=1C=C(C(=O)N)C=CC1
Name
Quantity
1.208 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After 10 minutes the mixture was extracted with 0.14M aqueous sodium bicarbonate (58 ml)
Duration
10 min
WASH
Type
WASH
Details
washed with three successive 40-ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
reduced in volume to 20 mL by rotary evaporation
CUSTOM
Type
CUSTOM
Details
placed in the freezer (-20° C.), whereupon the product

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
N(=O)C=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.